Cas no 890632-13-0 (3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine)

3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
- 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 890632-13-0
- SCHEMBL16934907
- Z431951420
- F3250-0257
- AKOS002248836
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- Inchi: 1S/C23H24N4O3/c1-14-11-21(25-17-7-6-8-18(13-17)28-3)27-23(24-14)22(15(2)26-27)16-9-10-19(29-4)20(12-16)30-5/h6-13,25H,1-5H3
- InChI Key: FJANPTMLIPPULK-UHFFFAOYSA-N
- SMILES: C12=C(C3=CC=C(OC)C(OC)=C3)C(C)=NN1C(NC1=CC=CC(OC)=C1)=CC(C)=N2
Computed Properties
- Exact Mass: 404.18484064g/mol
- Monoisotopic Mass: 404.18484064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 69.9Ų
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3250-0257-4mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-3mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-5mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-1mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-20mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-5μmol |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-15mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-25mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-20μmol |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3250-0257-10mg |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
890632-13-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
Additional information on 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
Professional Introduction to Compound with CAS No. 890632-13-0 and Product Name: 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
Compound with the CAS number 890632-13-0 and the product name 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate architecture of this molecule, featuring multiple aromatic rings and nitrogen-containing heterocycles, makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine structure is characterized by its dual aromatic systems, which contribute to its unique electronic properties and reactivity. The presence of multiple methoxy groups at strategic positions enhances its solubility and bioavailability, making it more amenable for in vitro and in vivo studies. This feature is particularly crucial in the development of novel therapeutic agents where pharmacokinetic properties play a pivotal role.
In recent years, there has been a growing interest in pyrazolo[1,5-a]pyrimidine derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine molecule is no exception and has been the subject of several research studies aimed at elucidating its mechanism of action and potential therapeutic benefits.
One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The dual aromatic systems and nitrogen-rich heterocycles provide multiple binding sites that can engage with various enzymes and receptors. This polypharmacophoric nature makes it an attractive scaffold for the development of multitargeted drugs, which are increasingly recognized for their ability to modulate complex disease pathways more effectively than single-target agents.
Recent studies have highlighted the potential of 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine as a lead compound for anticancer therapy. Researchers have observed that this molecule exhibits inhibitory activity against several kinases involved in cancer cell proliferation and survival. The methoxy groups at the aromatic rings are believed to enhance binding affinity by improving hydrophobic interactions with the target proteins. Additionally, the pyrazolo[1,5-a]pyrimidine core provides a stable scaffold that can be further modified to optimize potency and selectivity.
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework efficiently. These methods not only improve the overall yield but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial production.
In addition to its potential as an anticancer agent, 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine has shown promise in other therapeutic areas as well. For instance, preliminary studies suggest that it may have anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The ability of this compound to interact with both protein targets and nucleic acids opens up new avenues for its application in treating chronic inflammatory diseases.
The pharmacokinetic profile of 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine is another area of active investigation. Researchers are focusing on optimizing its absorption, distribution, metabolism, and excretion (ADME) properties to enhance its clinical efficacy. The methoxy groups present in the molecule are likely to play a crucial role in determining its metabolic stability and excretion rate. Understanding these pharmacokinetic parameters is essential for designing effective dosing regimens and minimizing potential side effects.
Future research on 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo1,5 -apyrimidin -7 -amine will likely focus on structure-based drug design approaches to further refine its chemical structure for improved biological activity. Techniques such as computational modeling and high-throughput screening will be employed to identify optimal analogs with enhanced potency and selectivity. These efforts are expected to accelerate the translation of this compound from preclinical studies to clinical trials。
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